phenyl(1H-pyrrol-3-yl)methanone
Overview
Description
Phenyl(1H-pyrrol-3-yl)methanone, commonly referred to as PPM, is a heterocyclic compound composed of a pyrrole ring and a phenyl group. It is a colorless, volatile liquid that is soluble in organic solvents such as ethanol, acetone, and ethyl ether. PPM is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of dyes, fragrances, and flavors.
Scientific Research Applications
Synthesis and Chemical Properties
- One-pot Synthesis : An efficient one-pot synthetic procedure for pyrrole derivatives like 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was developed. This method is economical and yields good results using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H2O (Kaur & Kumar, 2018).
Biochemical Applications
- Antimicrobial Activity : Certain pyrrole derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and shown to exhibit significant antimicrobial activity. These compounds, especially those with a methoxy group, demonstrated high antimicrobial activity (Kumar et al., 2012).
Enzyme Inhibition
- Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have shown promising in vitro protein tyrosine kinase inhibitory activity, comparable to or even better than genistein, a reference compound. These findings suggest potential therapeutic applications (Zheng et al., 2011).
Anticancer Potential
- Potential Anticancer Agents : Novel 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives were synthesized and evaluated for anticancer activity. Some derivatives displayed antiproliferative activity against cancer cells, comparable to Paclitaxel, with minimal impact on normal cell lines, indicating potential as anticancer agents (Lan et al., 2014).
Dye and Photostability
- Fluorescent Monoazo Disperse Dyes : Phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes were synthesized, showing red-shifted absorption maxima and emitting in the far-red region. These dyes exhibit better photostability and sublimation fastness on dyed polyester and nylon compared to reported analogues (Jadhav et al., 2018).
Enzyme Inhibitory and Antimicrobial Evaluation
- Synthesis and Enzyme Inhibitory Analysis : 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for enzyme inhibitory activities. These compounds showed significant inhibitory activity against various enzymes, making them promising for pharmacological studies (Cetin et al., 2021).
Crystal Structure Analysis
- Crystal Structure of Derivatives : The crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was identified by X-ray diffraction, providing insights into the molecular arrangement and bonding of such compounds (Cao et al., 2010).
Mechanistic and Computational Studies
- Structural and Mechanistic Insights : The synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone was achieved, and quantum mechanics was used to probe the mechanism of its formation, offering insights into the chemical reactions and molecular interactions involved (Anga et al., 2014).
Spectroscopic Properties
- Effects on Spectroscopic Properties : The electronic absorption, excitation, and fluorescence properties of phenylmethanone derivatives were investigated, showing that these compounds exhibit dual fluorescence with weak charge transfer separation in various solvents. These findings are significant for understanding the photophysical behavior of these compounds (Al-Ansari, 2016).
Novel Syntheses
- Synthesis of Highly Substituted Pyrroles : A method for the one-pot synthesis of highly substituted pyrroles using nano copper oxide as a heterogeneous nanocatalyst was described. This method highlights the use of nanotechnology in synthesizing complex organic compounds (Saeidian et al., 2013).
properties
IUPAC Name |
phenyl(1H-pyrrol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNSKSWTLGZGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378296 | |
Record name | 3-Benzoylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl(1H-pyrrol-3-yl)methanone | |
CAS RN |
7126-41-2 | |
Record name | 3-Benzoylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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